![molecular formula C11H12N2S2 B1298846 2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol CAS No. 23922-04-5](/img/structure/B1298846.png)
2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol
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Description
2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol is a useful research compound. Its molecular formula is C11H12N2S2 and its molecular weight is 236.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's biological effects, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C11H13N3OS with a molecular weight of approximately 233.31 g/mol. The structure consists of a benzothieno-pyrimidine core with a thiol group, which may contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. For instance:
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 50 |
Pseudomonas aeruginosa | 10 | 50 |
These findings suggest that the compound may act as a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using various assays such as DPPH radical scavenging and ABTS assays. The results indicate that it possesses moderate antioxidant activity:
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Radical Scavenging | 45 |
ABTS Assay | 40 |
This antioxidant activity may be attributed to the thiol group in its structure, which can donate electrons and neutralize free radicals.
Cytotoxicity and Anticancer Potential
Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. In particular, it has shown selective cytotoxicity against human breast cancer cells (MCF-7):
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
The biological activity of 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol is believed to stem from its ability to interact with cellular targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways.
- Antioxidant Mechanism : It scavenges free radicals and enhances cellular defense mechanisms against oxidative stress.
- Cytotoxic Mechanism : Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins has been proposed.
Case Studies
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against resistant strains of bacteria, highlighting its potential as an alternative antibiotic.
- Antioxidant Research : Research conducted by Umesha et al. (2009) found that derivatives of this compound exhibited enhanced antioxidant activity compared to standard antioxidants like ascorbic acid.
- Cytotoxicity Assessment : A recent study reported that the compound significantly reduced cell viability in MCF-7 cells through apoptosis pathways, suggesting its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2/c1-6-12-10(14)9-7-4-2-3-5-8(7)15-11(9)13-6/h2-5H2,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQYIQCHQZYLQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=S)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351405 |
Source
|
Record name | NSC153323 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23922-04-5 |
Source
|
Record name | 23922-04-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC153323 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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